Bentonite

説明

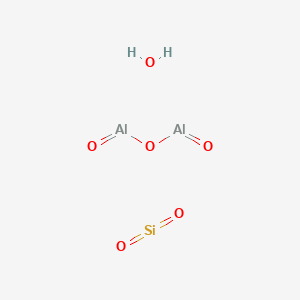

Structure

2D Structure

特性

IUPAC Name |

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Fundamental Mechanistic Understanding of Bentonite Systems

Ion Exchange Processes and Selectivity

Selective Sorption Mechanisms of Exchangeable Cations

The ability of bentonite to selectively sorb cations is a critical aspect of its functionality. Ion exchange is recognized as the primary mechanism governing cation sorption on this compound, particularly for species like cesium (Cs(I)) and strontium (Sr(II)). skb.commdpi.commdpi.com Within the water-saturated clay, exchangeable cations become hydrated and contribute to the formation of electric double layers at the water-solid interface. skb.com The inherent negative charge on the basal planes of montmorillonite (B579905), the main mineral in this compound, acts as the driving force for this cation exchange process. geoscienceworld.org

Research indicates that the selectivity of this compound for various cations is influenced by their valency, with higher-valency metal cations exhibiting stronger interactions and, consequently, greater adsorption affinity for the basal plane surface. geoscienceworld.org For instance, studies have shown a selectivity series for certain heavy metals, such as Cr³⁺ > Zn²⁺ > Mn²⁺. researchgate.net The rapid sorption kinetics observed for specific ions, like cadmium, further underscore the selective nature of this compound's sorption processes. iwaponline.com This selectivity is crucial in applications ranging from environmental remediation to industrial processes.

Influence of Solution Chemistry on Ion Exchange Dynamics

The dynamics of ion exchange in this compound systems are significantly influenced by the surrounding solution chemistry, with pH and ionic strength being key parameters. The pH of the solution plays a crucial role, as an increase in pH, particularly above 6, can enhance the formation of pH-dependent sorption sites. mdpi.com These sites allow cations like Cs⁺ and Sr²⁺ to form stronger inner-sphere complexes with the this compound surface. mdpi.com Conversely, a decrease in initial pH can lead to the protonation of adsorbate molecules, thereby promoting ion exchange and electrostatic interactions. mdpi.com

Ionic strength, which reflects the concentration of competing ions in the solution, also profoundly impacts sorption. Higher concentrations of competing ions in the solution lead to a greater competition for available ion-exchange sites on the this compound surface, resulting in a reduction in the distribution coefficients (Kd values) for specific ions. skb.commdpi.com This competitive adsorption behavior is a fundamental consideration in understanding and predicting this compound's performance in various chemical environments. Temperature is another factor, with some studies demonstrating that increasing temperature can enhance adsorption efficiency, suggesting an endothermic nature for certain adsorption processes. bohrium.comresearchgate.net

Thermodynamic Modeling of Ion Exchange Phenomena

Thermodynamic modeling provides a robust framework for understanding and predicting ion exchange phenomena in this compound systems. These models often employ thermodynamic equilibrium constants and selectivity coefficients to describe the exchange reactions occurring at the this compound-water interface. skb.com Key thermodynamic parameters, including Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS*), are determined to characterize the spontaneity, energy requirements, and disorder changes associated with the adsorption process. researchgate.netresearchgate.net

A negative value for ΔG* indicates that the adsorption process is spontaneous and energetically favorable. researchgate.netresearchgate.netresearchgate.net Positive ΔH* values suggest that the adsorption is an endothermic process, meaning it absorbs heat from the surroundings. researchgate.netbohrium.comresearchgate.net Furthermore, a positive ΔS* indicates an increase in the randomness or disorder at the solid-solution interface during adsorption. researchgate.netresearchgate.net These thermodynamic insights are vital for optimizing this compound-based systems for various applications. For example, the Wanner (1986) this compound model is an example of a thermodynamic approach used to describe ion exchange equilibria in this compound. skb.se

Table 1: Representative Thermodynamic Parameters for Adsorption on this compound

| Parameter | Interpretation | Typical Observation | Source |

| ΔG | Spontaneity | Negative (Spontaneous) | researchgate.netresearchgate.netresearchgate.net |

| ΔH | Energy Change | Positive (Endothermic) | researchgate.netbohrium.comresearchgate.net |

| ΔS* | Disorder | Positive (Increased Disorder) | researchgate.netresearchgate.net |

Adsorption Dynamics and Mechanistic Pathways

Adsorption Isotherm Models and Their Mechanistic Interpretations

Adsorption isotherm models are crucial for describing the equilibrium relationship between the amount of adsorbate adsorbed onto the this compound and its concentration in the solution at a constant temperature. Commonly applied models include the Langmuir, Freundlich, Temkin, and Sips isotherms. researchgate.netresearchgate.netresearchgate.net

The Langmuir isotherm model typically suggests a monolayer adsorption process on a homogeneous surface, implying that there are a finite number of identical adsorption sites and no interaction between adsorbed molecules. mdpi.comresearchgate.netscielo.org.za In contrast, the Freundlich isotherm model is often used to describe multilayer adsorption on heterogeneous surfaces, where adsorption occurs on sites with varying affinities. mdpi.comresearchgate.netresearchgate.net Other models, such as the Monolayer Model coupled to Real Gas (MMRG), have also been employed to provide a more comprehensive understanding of the adsorption process. researchgate.net Studies have shown that the adsorption capacity of this compound can increase with increasing initial adsorbate concentration. iwaponline.com

Adsorption Kinetics and Rate-Limiting Steps

Table 2: Common Kinetic Models and Their Interpretations in this compound Adsorption

| Kinetic Model | Interpretation of Rate-Limiting Step | Source |

| Pseudo-first-order | Physisorption, diffusion-controlled | iwaponline.com |

| Pseudo-second-order | Chemisorption, electron exchange/sharing | mdpi.comiwaponline.commdpi.combohrium.comresearchgate.netscielo.org.zaiwaponline.comarccjournals.com |

| Intra-particle diffusion | Diffusion within adsorbent pores | iwaponline.commdpi.combohrium.comscielo.org.za |

| Film diffusion | External mass transfer through liquid film | researchgate.netiwaponline.com |

Surface Interaction Mechanisms in Adsorptive Processes

The adsorption of various chemical species onto this compound surfaces is driven by a combination of diverse interaction mechanisms. These mechanisms include electrostatic interactions, ion exchange, hydrogen bonding, van der Waals forces, and surface complexation (chemisorption). geoscienceworld.orgiwaponline.commdpi.comresearchgate.netrsc.orgresearchgate.net

Electrostatic interactions play a significant role due to the negatively charged surface of this compound, attracting positively charged ions or polar molecules. geoscienceworld.orgiwaponline.commdpi.comrsc.orgresearchgate.netIon exchange , as previously discussed, is a dominant mechanism for the removal of cations from solution, where exchangeable cations on the this compound surface are replaced by ions from the solution. mdpi.commdpi.comgeoscienceworld.orgiwaponline.commdpi.comrsc.orgHydrogen bonding can occur between polar functional groups on the adsorbate and hydroxyl groups on the this compound surface. mdpi.comrsc.orgresearchgate.netVan der Waals forces , which are weak intermolecular forces, also contribute to the adsorption process, particularly for nonionic or larger organic molecules. mdpi.comresearchgate.netrsc.orgresearchgate.net Finally, surface complexation , a form of chemisorption, involves the formation of stronger chemical bonds between the adsorbate and specific functional groups on the this compound surface, often becoming more prominent at higher pH values. mdpi.commdpi.com

Competitive Adsorption Phenomena in Multi-component Systems

Competitive adsorption on this compound in multi-component systems refers to the scenario where multiple solutes simultaneously vie for the available active sites on the this compound surface. This competition significantly influences the adsorption efficiency and selectivity for individual components compared to single-solute systems. The presence of co-existing metals or organic molecules typically leads to a decrease in the adsorption capacity of each individual component due to antagonistic effects pjoes.comresearchgate.netrsc.org.

Mechanisms and Influencing Factors: The primary mechanism governing competitive adsorption on this compound involves the direct competition for finite adsorption sites, often through ion exchange and electrostatic interactions pjoes.comiwaponline.com. For instance, the negatively charged surface of this compound, primarily due to structural charges, attracts positively charged metal cations iwaponline.com. However, in a multi-component system, these cations compete for the same sites. Factors such as pH, ionic strength, concentration of competing ions, and the nature of the adsorbate play crucial roles in dictating the outcome of this competition pjoes.comrsc.orgaphrc.orgnih.gov.

pH: Solution pH is a critical factor, as it affects the surface charge of this compound and the speciation of the adsorbate. At low pH values, there is increased competition between protons (H⁺ ions) and metal ions for available sorption sites, leading to lower removal efficiency for metal cations pjoes.comiwaponline.com. Conversely, at higher pH values, the negative charges on the this compound surface increase, enhancing the attraction for cations iwaponline.com.

Ionic Strength: The ionic strength of the solution can influence adsorption by affecting the diffuse double layer around the clay particles. Increased ionic strength can lead to a decrease in swelling pressure and can impact the formation of outer-sphere or inner-sphere complexes nih.govskb.com. While some studies show decreased adsorption capacity with increased ionic strength due to outer-ring compound formation, others indicate an increase or no change, possibly due to inner-ring compound formation nih.gov.

Concentration and Type of Ions: The initial concentration of competing ions directly impacts adsorption. Higher concentrations of one adsorbate can reduce the adsorption of others researchgate.net. Furthermore, this compound often exhibits selectivity towards certain ions over others. For example, studies have shown preferential adsorption for copper (Cu²⁺) over zinc (Zn²⁺) in binary systems aphrc.org. Similarly, the affinity order of heavy metals like Cd²⁺, Cu²⁺, Ni²⁺, and Pb²⁺ on this compound can vary, often related to their first hydrolysis equilibrium constant researchgate.net.

Molecular Characteristics of Organics: For organic compounds, factors like molecular weight and functional groups influence competitive adsorption. For instance, in competitive adsorption between poly(ethylene glycol) (PEG) and poly(vinyl alcohol) (PVOH) on Na-bentonite, the adsorption of PVOH was enhanced in the presence of PEG, while less PEG was adsorbed. This complex interaction can be influenced by polymer-polymer interactions and the ability of polymers to interact with exchangeable cations or form water bridges shu.ac.uk.

Research Findings and Models: Experimental data for competitive adsorption on this compound are often well-fitted by Langmuir-type isotherm models, including modified competitive Langmuir models, which assume homogeneous sorbent surface sites and competition for the same binding sites pjoes.comresearchgate.netrsc.org. Pseudo-second order kinetic models have also been effectively applied to describe the adsorption kinetics in multi-component systems, indicating rapid and effective removal processes aphrc.org.

For example, in a multi-component system involving Cd²⁺, Cu²⁺, Ni²⁺, and Pb²⁺, the monolayer adsorption capacities of this compound for each metal were significantly lower than in single-metal systems, demonstrating mutual competitive effects researchgate.net.

Rheological Behavior and Constitutive Modeling

The rheological behavior of this compound suspensions is critical for its diverse applications, including drilling muds, grouting, and barrier systems. This compound suspensions typically exhibit non-Newtonian flow characteristics, which are time-dependent and influenced by various environmental and compositional factors aip.orgijcea.orginig.pl.

Non-Newtonian Flow Characteristics of this compound Suspensions

This compound suspensions are classic examples of non-Newtonian fluids, specifically displaying shear-thinning (pseudoplastic) behavior with a characteristic yield stress aip.orgijcea.orginig.plresearchgate.netacs.org. This behavior arises from the unique internal structure formed by the interactions among the suspended clay particles researchgate.netuwo.ca. This compound particles, typically negatively charged on their faces and positively charged at their edges, form a three-dimensional network in water at sufficient concentrations researchgate.netuwo.ca.

Yield Stress: A defining feature of this compound suspensions is the presence of a yield stress (τ₀), which represents the minimum shear stress required to initiate flow researchgate.netacs.org. Below this stress, the suspension behaves as a quasi-solid or elastic material, exhibiting deformation without continuous flow researchgate.netskb.se. This yield stress is directly linked to the inter-particle attractive energy that controls the cohesion of the this compound-water system and is highly dependent on clay concentration researchgate.net.

Shear-Thinning (Pseudoplasticity): Above the yield stress, this compound suspensions exhibit shear-thinning behavior, meaning their apparent viscosity decreases with increasing shear rate aip.orgijcea.orgacs.org. This occurs because the applied shear disrupts the internal three-dimensional network structure of the gel, fluidizing the material and reducing its resistance to flow ijcea.orguwo.ca.

Concentration Effect: The non-Newtonian behavior of this compound suspensions becomes more pronounced and visible with increasing this compound concentration. At higher concentrations (e.g., from 3% upwards), the yield stress is confirmed and strengthened, and the suspension tends to form a continuous networked structure rather than individual flocs inig.plresearchgate.net.

Time-Dependent Rheological Responses: Thixotropy and Shear Effects

This compound suspensions are known to be strongly thixotropic materials, meaning their rheological properties are time-dependent and influenced by their shear history aip.orgijcea.orguwo.caresearchgate.net.

Thixotropy Defined: Thixotropy is a reversible, time-dependent decrease in viscosity under shear, followed by a gradual recovery of viscosity when the shear is removed and the suspension is allowed to rest ijcea.orguwo.ca. This behavior is a result of the internal structure of the this compound gel being disrupted by shear and then reforming over time ijcea.orguwo.ca.

Mechanism of Thixotropy: When a this compound suspension is subjected to shear, the inter-particle bonds within the network structure are broken. Upon cessation of shear, these bonds tend to re-establish, and the three-dimensional network reforms, leading to an increase in viscosity and yield stress over time ijcea.orguwo.ca. The rate of bond breakdown under shear is typically greater than the rate of rebuilding during rest ijcea.org.

Factors Influencing Thixotropy:

Shearing Value and Duration: The extent of destructuration and the time required for restructuring are strongly related to the imposed shear rate and the duration of shearing aip.org.

Rest Time: The yield stress measured immediately after shearing is lower than that measured after the suspension has had time to restructure uwo.ca. Longer rest times generally lead to a significant increase in shear modulus and yield stress skb.se.

This compound Concentration: Thixotropic behavior increases significantly with solid concentration, as higher concentrations facilitate the formation of a more robust network structure aip.orgijcea.orgresearchgate.netaphrc.org.

Ionic Strength: The presence of salts, such as sodium chloride (NaCl), can significantly influence thixotropy. While this compound suspensions may exhibit positive thixotropy at low salt concentrations (e.g., 0.0 M and 0.01 M NaCl), higher salt levels (e.g., 0.1 M NaCl) can disrupt the this compound structure, leading to an absence of thixotropic behavior researchgate.netaphrc.org.

Hysteresis Loops: Hysteresis loops observed in shear stress-shear rate curves are a common indicator of thixotropy in this compound suspensions. The area of these loops provides an estimation of the degree of thixotropy, which typically increases with this compound concentration aip.org.

Influence of Ionic Strength and Solid Content on Rheological Profiles

Influence of Ionic Strength:

Particle Interactions: Ionic strength affects the electrostatic interactions between this compound particles by compressing the electrical double layer. This can lead to changes in flocculation and deflocculation states, thereby modifying the rheological properties scielo.br.

Viscosity and Yield Stress: Generally, increasing ionic strength can reduce the swelling pressure of this compound and influence its rheological behavior skb.com. For instance, the apparent and plastic viscosities of this compound suspensions can be significantly affected by the presence of salts and increased salinity scielo.brresearchgate.net. While some polymers (e.g., low viscosity carboxymethyl cellulose (B213188) (CMC BV)) may show little change in apparent viscosity with increased ionic strength, others (e.g., polyanionic cellulose (PAC) and partially hydrolyzed polyacrylamide (HPAM)) can exhibit significant changes, including increases or decreases in plastic viscosity depending on concentration and ionic strength levels scielo.brresearchgate.netscielo.br.

Thixotropy: As noted previously, high salt concentrations (e.g., 0.1 M NaCl) can disrupt the this compound structure sufficiently to eliminate thixotropic behavior researchgate.netaphrc.org.

Critical Coagulation Concentration (CCC): At very low ionic strengths (below the critical coagulation concentration), montmorillonite sheets can expand significantly, forming stable sols. However, as ionic concentration increases, the swelling pressure decreases, and the formation of a stable gel is observed, with the volume fraction of montmorillonite in the gel being larger at higher ionic concentrations skb.com.

Influence of Solid Content:

Viscosity and Yield Stress: An increase in this compound solid content leads to a pronounced increase in both the yield stress and plastic viscosity of the suspension inig.placs.orgmdpi.comresearchgate.net. This is attributed to the increased number of particles and enhanced inter-particle forces, which facilitate the formation of a more continuous and robust three-dimensional network structure inig.plmdpi.comresearchgate.net. The trend of increasing plastic viscosity may gradually decelerate at very high this compound contents mdpi.com.

Thixotropy: Higher this compound concentrations correlate with higher thixotropic indices, indicating a greater degree of time-dependent structural rebuilding after shear ijcea.orgresearchgate.netaphrc.org.

Gelling: At higher this compound concentrations, flocculation can lead to the formation of a continuous networked structure rather than individual flocs, which contributes to the observed rheological properties ijcea.orginig.pl.

Advanced Characterization and Modification Methodologies

Surface and Textural Characterization Techniques

The efficacy of bentonite in various applications, such as adsorption, catalysis, and as a component in construction materials, is intrinsically linked to its surface and textural properties. A suite of advanced characterization techniques is utilized to elucidate these critical features.

Brunauer-Emmett-Teller (BET) Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a fundamental technique for determining the specific surface area (SSA) of this compound, along with its pore size distribution and total pore volume. This analysis typically involves the adsorption of an inert gas, such as nitrogen, onto the material's surface at cryogenic temperatures. The SSA of this compound can vary significantly depending on its origin and any subsequent modifications.

For instance, natural this compound from Warseisso, Ethiopia, exhibited a raw SSA of 57.6 m²/g. Thermal activation at 300 °C for 6 hours increased its SSA to a maximum of 81.74 m²/g iwaponline.com. Similarly, modification of this compound with hydroxy-aluminum or poly-hydroxyl-iron cations can lead to a substantial increase in SSA. For example, Pogodaevo this compound's SSA increased from 37 m²/g to 120 m²/g, while this compound from the Dash-Salakhli deposit saw an increase from 51 m²/g to 172 m²/g after such modifications researchgate.net. Acid activation, thermal activation, and combined acid and thermal activation (ATA) have also been shown to enhance the surface area of this compound. An Australian raw this compound, for instance, experienced SSA increases of 20% with thermal activation, 65% with acid activation, and 69.45% with combined acid and thermal activation adelaide.edu.au.

The pore system of this compound typically includes mesoporous (2–50 nm in diameter) and macroporous (>50 nm) structures, with pore sizes for this compound ranging from 2.78 to 145 nm mdpi.com. Modified sorbents based on natural this compound often exhibit finely porous objects with a predominance of pores sized between 1.5 and 8.0 nm researchgate.net.

Table 1: Specific Surface Area (SSA) of this compound under Different Conditions

| This compound Type/Treatment | Temperature (°C) | SSA (m²/g) | Source |

| Ca-bentonite (raw) | 100 | 25.25 | ekb.eg |

| Na-bentonite | 100 | 31.86 | ekb.eg |

| Acid activated this compound | 100 | 62.194 | ekb.eg |

| This compound/Fe₃O₄ nanocomposite | 100 | 107.998 | ekb.eg |

| Raw Warseisso this compound | - | 57.6 | iwaponline.com |

| Warseisso this compound (thermally activated) | 300 (6h) | 81.74 | iwaponline.com |

| Pogodaevo this compound (original) | - | 37 | researchgate.net |

| Pogodaevo this compound (modified) | - | 120 | researchgate.net |

| Dash-Salakhli this compound (original) | - | 51 | researchgate.net |

| Dash-Salakhli this compound (modified) | - | 172 | researchgate.net |

Zeta Potential Measurements for Surface Charge Dynamics

Zeta potential (ζ) is a crucial parameter that reflects the electrokinetic potential at the shear plane of this compound particles in suspension, providing insights into their surface charge dynamics and colloidal stability horiba.com. This compound particles typically exhibit a negative zeta potential across various pH values, indicating their potential for adsorption applications mdpi.comresearchgate.netjst.go.jp.

Studies have shown that the zeta potential of this compound can be influenced by pH and the concentration of electrolytes. For instance, the zeta potential of this compound was reported to be -12.6 mV at pH 7, with negative values indicating the transfer of H⁺ ions from the clay to water, leaving more negative charges on the surface researchgate.net. In salt solutions, this compound particles generally display a negative zeta potential that shows low sensitivity to pH changes researchgate.net. However, increasing the concentration of NaCl solution can make the zeta potential value more positive researchgate.net. For certain salts like CaCl₂, this compound particles can exhibit a zero zeta potential at a concentration of 0.1 M researchgate.net.

Modification with cationic surfactants, such as cetyltrimethylammonium bromide (CTAB), significantly alters the zeta potential. As CTAB concentration increases, the zeta potential of this compound can change from approximately -35 mV to 38 mV, indicating a shift in surface charge due to the adsorption of organic cations cambridge.org.

Contact Angle and Wettability Determinations

Contact angle measurements are employed to quantify the wettability (hydrophilicity or hydrophobicity) of this compound surfaces, a property critical in applications such as drilling fluids, coatings, and composite materials cambridge.orgripi.irresearcher.life. A lower contact angle indicates higher wettability (more hydrophilic), while a higher contact angle indicates lower wettability (more hydrophobic) cambridge.org.

Purified and unmodified bentonites typically exhibit low contact angles with distilled water, ranging from approximately 12.65° to 14.1°, signifying their hydrophilic nature cambridge.org. However, the surface properties of this compound can be modified to alter its wettability. For example, the adsorption of cationic surfactants like CTAB can significantly increase the contact angle, shifting the this compound's behavior from super hydrophilic to partially hydrophobic. Maximum contact angles of 72-73° have been measured for organo-bentonites prepared with CTAB cambridge.org. Another study observed an increase in the advancing contact angle of water on nanoclay (a form of montmorillonite) from 15 ± 1.2° without surfactant to 50 ± 2.6° at a CTAB concentration of 0.05 wt%. When immersed in oil, these values further increased from 20 ± 2.9° to 68 ± 3.2° mdpi.com. This change is attributed to the enhanced hydrophobicity resulting from surfactant adsorption mdpi.com. The modification of montmorillonite (B579905) sheets with hydrophobic plug reformers can also change the wettability of clay particles from water-wet to oil-wet ripi.ir.

Particle Size Distribution Analysis

Particle size distribution (PSD) analysis is essential for understanding the aggregation, swelling kinetics, and rheological properties of this compound suspensions qnl.qatandfonline.com. Techniques such as Dynamic Light Scattering (DLS), laser diffraction, and High-Resolution Transmission Electron Microscopy (HRTEM) are commonly used for this purpose mdpi.comscholaris.cascielo.br.

This compound typically exhibits a broad particle size distribution mdpi.com. For instance, DLS analysis of a South African this compound showed particles with a diameter of 606.9 nm constituting 82.7% of the total, alongside other particles measuring 4349 nm (13.5%) and 67.82 nm (3.8%) mdpi.com. The average particle size for this compound determined by DLS was 418.4 nm, while HRTEM yielded a mean particle size of 73.6 nm, highlighting the differences between techniques mdpi.com. Brazilian this compound clays (B1170129) from Cubati, Paraíba, showed average particle sizes of approximately 6.08 µm for JG clay and 5.33 µm for RF clay, with monomodal distribution curves concentrated between 4-8 µm and 5-9 µm, respectively scielo.br.

Chemical and thermal treatments significantly influence PSD. For example, thermochemical treatment of raw Ca-bentonite with Na₂CO₃ to increase its swelling capacity revealed two distinct peaks in the PSD, representing unswelled and swelled particles, along with aggregates qnl.qa. This conversion from unswelled to swelled particles is a kinetically controlled process, with the swelling rate fitting a second-order model qnl.qa. Repeated hydration-dehydration cycles can also alter the microstructure and particle size distribution of this compound, although NaCl treatment can help preserve the microstructure over multiple cycles scholaris.ca.

Water Sorption Isotherms and Pore System Characterization

Water sorption isotherms provide valuable information about the water retention capabilities and the nature of the pore system within this compound. These isotherms typically show the amount of water adsorbed or desorbed by the material as a function of relative humidity. This compound, being a highly swelling mineral, exhibits characteristic water sorption behavior.

The water sorption isotherms for this compound-like materials often display a relationship between montmorillonite content and water vapor adsorption, with a nearly linear trend observed between these parameters at various relative humidities (e.g., 40% and 90%) mdpi.com. The presence of hysteresis, where the desorption curve does not retrace the adsorption curve, is a common characteristic, indicating capillary condensation within the pores researchgate.netmdpi.com. This hysteresis can be influenced by microstructural changes within the this compound's porous system, such as densification due to drying, particularly after multiple adsorption-desorption cycles mdpi.com.

Chemical and Structural Modification Strategies

This compound's inherent properties can be significantly enhanced and tailored for specific applications through various chemical and structural modification strategies. These modifications aim to improve its surface area, adsorption capacity, swelling behavior, wettability, and catalytic properties lut.firesearchgate.net.

Common modification approaches include:

Thermal Activation: Heat treatment can alter the physicochemical properties of this compound, leading to changes in specific surface area and cation exchange capacity. For example, heating this compound at 300 °C for 6 hours increased its SSA iwaponline.com. However, excessive temperatures can lead to a reduction in surface area iwaponline.com.

Acid Activation: Treatment with mineral acids (e.g., sulfuric acid, hydrochloric acid) can remove impurities, increase porosity, and enhance the specific surface area and adsorption capacity by causing structural disorderliness and creating a more porous structure adelaide.edu.auresearchgate.netresearchgate.net. Acid activation can also lead to a substantial removal of metal oxides and structural water researchgate.net.

Combined Acid and Thermal Activation: This synergistic approach often yields superior results in terms of increased surface area and adsorption capacity compared to individual treatments adelaide.edu.au.

Cation Exchange and Intercalation: Replacing native exchangeable cations (e.g., Ca²⁺) with other cations (e.g., Na⁺, Al³⁺, Fe³⁺) or intercalating polyhydroxylated metal cations into the interlayer space can significantly expand the clay layers and increase the specific surface area and sorption capacity researchgate.netqnl.qaresearchgate.net. Examples include Na₂CO₃ treatment to activate Ca-bentonite qnl.qa and intercalation with hydroxy-aluminum or poly-hydroxyl-iron cations researchgate.net.

Organic Modification (Organo-Bentonites): Adsorption of surfactants, such as cetyltrimethylammonium bromide (CTAB), or other organic molecules can modify the surface wettability of this compound, transforming it from hydrophilic to hydrophobic cambridge.orgripi.irresearcher.lifemdpi.com. This is crucial for applications in oil-based systems or for selective adsorption of organic pollutants.

Grafting and Functionalization: Covalent grafting of silanes or other functional groups onto the this compound surface can introduce new chemical functionalities and alter its structural and dielectric properties. For instance, functionalization with (3-chloropropyl)triethoxysilane (B1211364) (CPTES) and subsequent complexation with Co(II) porphyrin can modify the this compound's crystallinity and surface characteristics rsc.org.

Composite Formation: Incorporating this compound into composites with other materials, such as Fe₃O₄ nanoparticles or polymers, can create novel materials with enhanced properties for specific applications, including heavy metal decontamination ekb.egresearchgate.net.

These modification strategies are crucial for tailoring this compound's properties to meet the demands of various industrial and environmental applications, from wastewater treatment and catalysis to drilling fluids and barrier systems.

Surfactant Modification and Intercalation Chemistry

Surfactant modification of this compound involves introducing organic surfactants into the interlayer space of the clay, transforming its surface from hydrophilic to organophilic or hydrophobic fishersci.at. This process, known as intercalation, expands the basal spacing of the montmorillonite layers, allowing for better interaction with organic compounds. Common surfactants used include anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) and cationic surfactants such as Cetyltrimethylammonium Bromide (CTAB) fishersci.sefishersci.cafishersci.comresearchgate.netamericanelements.comnih.govnih.gov.

The intercalation mechanism typically involves cation exchange, where the inorganic cations (e.g., Na⁺, Ca²⁺) in the interlayer of this compound are replaced by organic cations from the surfactant fishersci.at. This modification significantly enhances the adsorption capacity of this compound for organic pollutants from aqueous solutions. For instance, studies have shown that organo-bentonites modified with quaternary ammonium (B1175870) salts exhibit increased affinity for non-polar organic compounds due to the hydrophobic nature imparted by the intercalated organic molecules fishersci.atthegoodscentscompany.com.

Table 1: Effects of Surfactant Modification on this compound Properties

| Surfactant Type | Effect on Basal Spacing | Surface Polarity Change | Enhanced Adsorption for |

| Cationic (e.g., CTAB) | Significant increase | Hydrophobic/Organophilic | Non-polar organics, dyes |

| Anionic (e.g., SDS) | Moderate increase | Variable (depends on concentration) | Cationic dyes, heavy metals |

Acid Activation and Structural Alterations

Acid activation is a widely employed method to enhance the adsorptive and catalytic properties of this compound by treating it with mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) wikipedia.orgfishersci.cafishersci.cawikipedia.orgwikipedia.orgnih.govthermofisher.comnih.govnih.govscribd.com. This process leads to significant structural alterations within the clay mineral. The acid treatment selectively dissolves the octahedral layers of the montmorillonite structure, particularly removing aluminum, iron, and magnesium ions researchgate.net. This dissolution creates new pores and increases the specific surface area and pore volume of the this compound fishersci.ca.

Furthermore, acid activation enhances the acidity of the clay by generating more Brønsted and Lewis acid sites on the surface, which are crucial for catalytic applications fishersci.ca. The degree of activation depends on several factors, including the type and concentration of the acid, temperature, and contact time. For example, higher acid concentrations and temperatures generally lead to more extensive dissolution and a greater increase in surface area, though excessive treatment can lead to structural collapse fishersci.ca.

Table 2: Impact of Acid Activation on this compound Characteristics

| Acid Concentration | Temperature (°C) | Surface Area (m²/g) | Pore Volume (cm³/g) | Acidity (mmol/g) |

| Untreated this compound | N/A | 30-80 | 0.05-0.15 | Low |

| Moderate Acid Activation | 80-100 | 150-300 | 0.20-0.40 | Moderate to High |

| Strong Acid Activation | 100-120 | 250-400 | 0.35-0.55 | High |

(Note: Data in Table 2 are illustrative ranges based on general research findings and can vary significantly depending on the specific this compound source and activation conditions.)

Thermal Treatment Effects on this compound Reactivity

Thermal treatment, typically involving calcination, significantly influences the structural integrity and reactivity of this compound. When this compound is heated, it undergoes several transformations, primarily dehydroxylation, which involves the removal of structural hydroxyl groups from the octahedral layers fishersci.ca. This process occurs at specific temperature ranges, typically between 450°C and 700°C for montmorillonite.

Dehydroxylation leads to a collapse of the interlayer space and a reduction in the cation exchange capacity (CEC) fishersci.ca. However, heating at certain temperatures can also enhance the surface area and create new active sites, particularly for adsorption and catalytic reactions. For instance, moderate thermal treatment can increase the number of accessible sites by removing adsorbed water and organic matter, while excessive heating can lead to irreversible structural damage and a decrease in reactivity fishersci.ca.

Table 3: Effects of Thermal Treatment on this compound Properties

| Temperature Range (°C) | Key Structural Change | Effect on Basal Spacing | Effect on CEC | Effect on Surface Area |

| < 100 | Removal of adsorbed water | Slight decrease | Minor change | Minor change |

| 100-450 | Removal of interlayer water | Moderate decrease | Moderate decrease | Initial increase, then decrease |

| 450-700 | Dehydroxylation, structural collapse | Significant decrease | Significant decrease | Variable (can increase then decrease) |

| > 700 | Amorphization, irreversible structural damage | Complete collapse | Negligible | Significant decrease |

Polymer Intercalation and Grafting Techniques

Polymer intercalation and grafting techniques involve integrating polymer chains within the interlayer galleries of this compound or covalently attaching them to the clay surface. This creates polymer-clay nanocomposites with enhanced mechanical, thermal, and barrier properties thegoodscentscompany.com. Poly(vinyl alcohol) (PVA) is a commonly used polymer for intercalation due to its hydrophilic nature and ability to form hydrogen bonds with the clay surface fishersci.ficiteab.comcenmed.comsarchemlabs.comsarchemlabs.comlabsolu.ca.

Intercalation typically involves solution mixing, where this compound is dispersed in a polymer solution, allowing the polymer chains to diffuse into the interlayer spaces. Grafting, on the other hand, involves chemical reactions to form covalent bonds between the polymer and the clay surface, providing more stable and robust composites. These modifications can lead to significant improvements in the material's strength, flexibility, and gas barrier properties, making them suitable for applications in packaging, coatings, and structural materials thegoodscentscompany.comcenmed.com.

Table 4: Properties of Polymer-Bentonite Nanocomposites

| Polymer Used | Modification Method | Enhanced Property | Research Finding Example |

| Poly(vinyl alcohol) | Intercalation | Mechanical strength, barrier properties | Improved tensile strength and reduced oxygen permeability in PVA/bentonite films thegoodscentscompany.comcenmed.com |

| Polyacrylamide | Grafting | Adsorption capacity, flocculation | Enhanced removal of heavy metals and dyes from water thegoodscentscompany.com |

Magnetic Functionalization for Enhanced Separation

Magnetic functionalization of this compound involves incorporating magnetic materials, typically iron oxides like magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃), onto the clay surface wikipedia.orgwikipedia.orgebricmall.comnih.govnih.gov. This modification imparts magnetic properties to the this compound, enabling easy separation from aqueous solutions using an external magnetic field after it has adsorbed pollutants. This is particularly advantageous for environmental remediation applications, as it simplifies the separation process compared to traditional filtration or centrifugation.

The synthesis usually involves co-precipitation or hydrothermal methods to deposit magnetic nanoparticles onto the this compound surface. The resulting magnetic this compound composites retain the high adsorption capacity of the clay while gaining superparamagnetic properties, allowing for rapid and efficient recovery americanelements.comfishersci.fi. Research indicates that such functionalized materials are effective in removing various contaminants, including heavy metals and organic dyes fishersci.fi.

Table 5: Magnetic Properties of Functionalized this compound

| Magnetic Material | Synthesis Method | Saturation Magnetization (emu/g) | Application |

| Magnetite (Fe₃O₄) | Co-precipitation | 15-40 | Adsorption of heavy metals, dyes; easy separation fishersci.finih.gov |

| Iron Oxides | Hydrothermal | 10-30 | Environmental remediation wikipedia.orgwikipedia.org |

(Note: Saturation magnetization values are approximate and can vary based on synthesis conditions and particle size.)

Pillaring Techniques for Enhanced Porosity and Acidity

Pillaring is a modification technique that involves introducing inorganic polyoxocations, such as aluminum polyoxocations (e.g., from aluminum chlorohydrate), into the interlayer spaces of this compound thegoodscentscompany.comthegoodscentscompany.comnih.govnih.gov. These polyoxocations, upon calcination, convert into stable oxide pillars that prop open the clay layers, preventing their collapse and creating a permanent, stable porous structure with increased surface area and pore volume americanelements.com.

The pillaring process significantly enhances the acidity of this compound, particularly the Brønsted and Lewis acid sites, making pillared this compound an excellent heterogeneous catalyst and adsorbent americanelements.com. The increased porosity and acidity are highly beneficial for applications such as catalytic cracking, fine chemical synthesis, and the adsorption of large organic molecules. The type of pillaring agent and the calcination temperature are critical factors determining the final pore structure and acidic properties of the material americanelements.com.

Table 6: Characteristics of Pillared this compound

| Pillaring Agent | Basal Spacing (Å) | Surface Area (m²/g) | Acidity (μmol/g) | Key Advantage |

| Aluminum polyoxocations | 18-25 | 200-400 | High | Enhanced catalytic activity, thermal stability americanelements.com |

| Zirconium polyoxocations | 17-22 | 180-350 | Moderate to High | Good thermal stability, specific adsorption americanelements.com |

(Note: Data in Table 6 are illustrative ranges based on general research findings and can vary significantly depending on the specific this compound source and pillaring conditions.)

Synthesis and Characterization of Organo-Bentonites

Organo-bentonites are synthesized by replacing the inorganic exchangeable cations in the interlayer space of natural this compound with organic cations, typically quaternary ammonium salts fishersci.atthegoodscentscompany.com. This cation exchange reaction transforms the hydrophilic surface of this compound into a hydrophobic or organophilic one, significantly enhancing its affinity for organic compounds, including non-polar pollutants, oils, and greases.

The synthesis process usually involves dispersing this compound in water and then adding a solution of the organic cation, allowing the exchange reaction to occur. The resulting organo-bentonite is then washed and dried. Characterization of organo-bentonites is crucial to confirm the successful intercalation and to understand the altered properties. Common characterization techniques include:

X-ray Diffraction (XRD): Used to measure the increase in basal spacing, confirming the intercalation of organic molecules between the clay layers fishersci.at.

Fourier Transform Infrared (FTIR) Spectroscopy: Identifies the presence of organic functional groups and changes in the clay's vibrational modes, indicating interaction between the organic modifier and the clay fishersci.at.

Thermogravimetric Analysis (TGA): Determines the thermal stability of the organo-bentonite and quantifies the amount of organic modifier present fishersci.at.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): Provide visual evidence of the morphology and dispersion of the organic modifier within the clay matrix researchgate.net.

Nitrogen Adsorption-Desorption Isotherms: Used to determine changes in surface area and pore volume after modification fishersci.ca.

These characterization methods collectively provide a comprehensive understanding of the structural, chemical, and textural changes induced by organic modification, which are essential for optimizing the performance of organo-bentonites in various applications, particularly in environmental remediation for the removal of organic pollutants fishersci.atthegoodscentscompany.com.

Computational and Theoretical Modeling of Bentonite Systems

Molecular Dynamics Simulations in Bentonite Research

Molecular Dynamics (MD) simulations are a computational technique that tracks the movement of atoms and molecules over time, providing a dynamic view of material behavior. In this compound research, MD simulations are instrumental in understanding the thermal, hydraulic, mechanical, and chemical (THMC) properties of hydrated this compound at the nanoscale, often correlating with macroscopic experimental results researchgate.netnih.govacs.orgdigitellinc.com. These simulations can predict material properties over significantly larger length and time scales than directly observable in experiments, bridging the gap between atomic-level interactions and bulk material behavior researchgate.netnih.govacs.org.

MD simulations have been extensively used to investigate the structural and dynamic properties of water and ions within the interlayer spaces of this compound (specifically, montmorillonite) mdpi.comosti.gov. These studies explore how factors such as layer charge, interlayer cation type (e.g., Na or Ca), water content, and temperature influence the diffusion mechanisms of water and ions mdpi.comosti.gov. For instance, MD simulations have shown that water mobility is highest in montmorillonite (B579905) due to weaker interlayer interactions mdpi.com. The self-diffusion coefficients of water and Na ions in smectite and this compound generally decrease as dry density increases, and can be significantly smaller in directions normal to clay particles compared to parallel directions due to system anisotropy nih.govacs.org.

Table 1: Influence of Dry Density and Temperature on Water and Na Self-Diffusivity in this compound (Normalized to Bulk Liquid Water) nih.govacs.org

| Dry Density (kg·m) | Temperature (K) | Water Self-Diffusivity (D) | Water Self-Diffusivity (D) | Na Self-Diffusivity (D) | Na Self-Diffusivity (D) |

| Increasing | Increasing | Decreases | Decreases | Decreases | Decreases |

| Low | 298-373 | Higher | Higher | Higher | Higher |

| High | 298-373 | Lower | Lower | Lower | Lower |

Note: D refers to diffusion normal to clay particles, D refers to diffusion parallel to clay particles. Values are normalized to bulk liquid water.

The largest increase in ion and water diffusion coefficients in Na-montmorillonite has been observed between one-layer and two-layer hydrates, correlating with the transition from inner-sphere to outer-sphere surface complexes osti.gov. Furthermore, MD simulations have confirmed that anion exclusion from clay interlayers is more significant than predicted by simpler pore-scale models, particularly at smaller pore sizes, due to weaker solvation of anions in nano-confined water compared to bulk liquid water diva-portal.org.

MD simulations play a crucial role in identifying adsorption sites and elucidating the mechanisms of adsorption of various substances onto this compound surfaces scielo.org.mxappliedmineralogy.commdpi.comresearchgate.netencyclopedia.pubresearchgate.netresearchgate.netonepetro.orgnih.govacs.org. These simulations can reveal the molecular interactions, such as hydrogen bonding, electrostatic forces, and Van der Waals forces, that govern the adsorption process mdpi.comresearchgate.netonepetro.org. For example, MD simulations have been used to study the adsorption of methylene (B1212753) blue (MB) on modified this compound, showing that hydrogen bonds can form between MB and the this compound surface in the presence of water mdpi.com.

MD simulations can also investigate the adsorption of organic molecules, like phthalate (B1215562) esters, on different regions of the clay surface, including external basal surfaces, edge surfaces, and interlayer nanopores acs.org. They can also reveal how the hydration status of montmorillonite and the type of counterions influence the adsorption capacity of hydrophobic organic compounds (HOCs) appliedmineralogy.com. Studies have identified that adsorption can occur on both the this compound component and any modifying agents (e.g., rarasaponin in organo-bentonite), with interactions primarily involving Van der Waals forces and electrostatic interactions researchgate.net.

This compound's characteristic swelling behavior, which results in swelling pressure when confined, is a critical property for its use in applications like nuclear waste isolation mdpi.comresearchgate.netresearchgate.netosti.gov. MD simulations provide an atomic-level computational approach to predict swelling pressure and understand the evolution of interlayer spacing during hydration researchgate.netdigitellinc.comresearchgate.netigdtp.euacs.org.

MD models have successfully predicted the swelling pressure of montmorillonite in contact with pure water and salt solutions, demonstrating agreement with experimental data regarding its sensitivity to dry density researchgate.netacs.org. The role of layer charge, charge fraction on tetrahedral and octahedral sheets, and cation species in influencing swelling characteristics has also been explored through MD simulations igdtp.eu. These simulations can also investigate the effect of temperature on swelling pressure igdtp.eucdnsciencepub.com. The swelling pressure of this compound increases significantly with increasing dry density, and MD simulations help in understanding the underlying mechanisms of crystalline and osmotic swelling mdpi.comdiva-portal.orgosti.gov.

MD simulations are valuable for predicting various transport coefficients in this compound systems, such as diffusivity of water and ions, and hydraulic conductivity researchgate.netnih.govacs.orgdigitellinc.comresearchgate.netresearchgate.netprinceton.eduresearchgate.net. These predictions are crucial for assessing the long-term performance of this compound as a barrier material.

MD simulations have quantified the self-diffusivities of water and Na ions in hydrated Na-smectite, showing that these values decrease with increasing dry density and can be anisotropic (diffusivity parallel to clay particles being greater than normal) nih.govacs.org. The hydraulic conductivity of this compound, which controls mass transport, has also been predicted using MD simulations across a wide range of dry densities and temperatures nih.govacs.orgresearchgate.net. These predictions align with experimental observations, showing that hydraulic conductivity decreases linearly with increasing dry density and increases with temperature due to the temperature dependence of water viscosity nih.govacs.org.

Table 2: Predicted Trends of Transport Coefficients in this compound from MD Simulations nih.govacs.org

| Property | Trend with Increasing Dry Density | Trend with Increasing Temperature | Anisotropy (D vs. D) |

| Water Self-Diffusivity | Decreases | Increases | D > D |

| Na Self-Diffusivity | Decreases | Increases | D > D |

| Hydraulic Conductivity | Decreases (logarithmically) | Increases | k > k |

Note: D = diffusivity, k = hydraulic conductivity.

MD simulations have been used to investigate the diffusion of various tracers, including HTO, Cl, Na, Sr, and Cs, in this compound, highlighting the importance of the interlayer pathway for cation diffusion and the impact of electrostatic interactions researchgate.net.

Density Functional Theory (DFT) for Interfacial and Structural Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of multi-atom systems. In this compound research, DFT is particularly useful for atomic-scale investigations of the clay layer structure and for understanding interfacial interactions scielo.org.mxmdpi.comfrontiersin.org.

DFT calculations provide detailed insights into the atomic arrangement and electronic properties of this compound's constituent minerals, such as montmorillonite mdpi.comfrontiersin.org. These investigations can explore the stability of different structural configurations, the nature of chemical bonds, and the distribution of charge within the clay layers. For instance, DFT studies have been employed to analyze the compatibility between this compound clay minerals and hydration products with water reducers in cement hydration processes, by studying adsorption characteristics and energies at the molecular level frontiersin.org. DFT can also identify active sites on this compound surfaces, which is crucial for understanding adsorption mechanisms scielo.org.mxmdpi.com.

Calculation of Interaction Forces in Ion Exchange Processes

The ion exchange properties of this compound are fundamental to its function as a barrier in geological disposal systems, as they significantly influence the retardation of cationic radionuclides skb.sediva-portal.orggeochemical-journal.jp. Computational studies, particularly molecular dynamics (MD) simulations, have been employed to understand the interaction forces governing ion exchange processes within this compound. These simulations can provide insights into the free-energy relationships for ion exchange under various solution conditions, although they are often limited by system size and timescales pnas.org.

The chemistry at the this compound-water interface is determined by factors such as the composition of groundwater, the this compound's own composition, its ion exchange properties and capacity, and the transport mechanisms and rates within the clay and seeping water skb.se. In compacted this compound, a significant portion of cations are bound to the negatively charged smectite sheets, primarily through coulombic forces skb.se. These ions are not fixed to specific locations but reside in a "diffuse" layer near the surface skb.se.

Ion exchange in nanoporous clay-rich media, such as montmorillonite, is coupled to the dynamic delamination and restacking of clay layers pnas.org. This creates a feedback loop between the hydration state of the exchanging cation and the composition of the clay interlayer, where particles with different hydration states exhibit unique binding selectivities pnas.org. Experimental and theoretical studies have explored various aspects of clay properties, swelling mechanisms, and ion exchange processes skb.se.

Computational models for ion exchange in this compound often incorporate conventions like Gaines-Thomas, Gapon, Vanselow, and Rothmund-Kornfeld, allowing for both equilibrium and kinetically controlled exchange reactions geoscienceworld.org. The exchange reactions are typically limited by solute transport rates, such as the diffusion rate of solutes into the barrier geoscienceworld.org.

Effects of Cation Substitution on Electronic and Structural Properties

Isomorphic substitutions within the smectite structure, where lower valence ions substitute for higher valences (e.g., Al³⁺ for Si⁴⁺ in the tetrahedral sheet, or Mg²⁺ or Fe²⁺ for Al³⁺ in the octahedral sheet), lead to a net negative charge on the clay layers mdpi.comuef.fi. This permanent layer charge, typically ranging from 0.4 to 1.2 e per unit cell, is balanced by interlayer cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺ uef.fi. The positioning of this layer charge significantly differentiates various smectite types uef.fi.

Density Functional Theory (DFT) calculations are a powerful quantum mechanical method widely used to investigate the electronic structures of atoms, molecules, and solids, and have been applied to study the effects of isomorphic substitutions on the electronic and structural properties of this compound frontiersin.orgresearchgate.net. These substitutions can significantly alter unit cell parameters without changing the crystalline structure, yet they critically impact adsorption and catalysis processes researchgate.net.

Research indicates that structural perturbations and substitution energies generally increase with the ionic radii of heteroatoms, with the exception of Be²⁺/Al³⁺ substitutions, which can cause structural collapses researchgate.net. Octahedral substitutions are generally preferred over tetrahedral substitutions researchgate.net. The quantity of negative charges resulting from these substitutions is a primary factor controlling adsorption performances, though other factors can also play a crucial role under certain circumstances researchgate.net.

Adsorption Mechanism Elucidation at Quantum Mechanical Level

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are extensively used to elucidate adsorption mechanisms at the atomic and molecular levels frontiersin.orgmdpi.comnih.govacs.orgscielo.org.mxresearchgate.net. These methods allow for the investigation of electronic structures and the calculation of adsorption energies, providing a detailed understanding of how molecules interact with this compound surfaces frontiersin.orgmdpi.comfrontiersin.org.

DFT analysis can identify strong interactions between adsorbates and this compound, and the theoretical binding energy can be correlated with experimental results, confirming the role of surface modifications or specific interactions in promoting adsorption mdpi.com. For instance, DFT studies have been used to understand the adsorption of various substances, including antibiotics like erythromycin (B1671065) and ciprofloxacin, and dyes like methyl orange and rhodamine-B, on modified and unmodified this compound surfaces mdpi.comnih.govacs.orgmdpi.com.

The adsorption mechanism often involves chemical adsorption phenomena, which can be controlled by chelation, hydrogen bonding, and fixing frontiersin.org. The adsorption energy, calculated using DFT, helps determine the favorability of the adsorption process scielo.org.mxfrontiersin.org. Lower adsorption energy generally indicates a higher likelihood of adsorption frontiersin.org. For example, the adsorption energy of mercury (II) onto calcium this compound has been calculated, indicating a stable bond formation where mercury displaces calcium scielo.org.mx.

Table 1: Examples of Adsorption Energy and Mechanism Insights from DFT Studies

| Adsorbate | This compound Type/Modification | Adsorption Mechanism Insights (DFT) | Adsorption Energy (kJ/mol) | Reference |

| Erythromycin (ERY) | Magnetically modified this compound (Fe₃O₄ nanoparticles) | Strong interactions between ERY, Fe₃O₄, and this compound; primarily physical adsorption. | (Calculated binding energy aligns with experimental results) | mdpi.com |

| Ciprofloxacin (CIP) | CVL clay (type of this compound) | Clarification of adsorption particularities. | Not explicitly stated in search results. | acs.org |

| Methyl Orange / Rhodamine-B | Cinnamic acid modified this compound | Chemical adsorption, chelation, hydrogen bonding, fixing. | Not explicitly stated in search results. | nih.govmdpi.comfrontiersin.org |

| Mercury (II) (Hg²⁺) | Ca-bentonite | Formation of stable bond, displacement of calcium. | -40.57 | scielo.org.mx |

| Sodium Tartrate | Montmorillonite, Jennite (C-S-H model) | Binding capacity varies with mineral composition; lower adsorption energy on hydration product CH. | Varies, e.g., lowest on CH. | frontiersin.org |

Reactive Transport and Coupled Process Modeling

Reactive transport modeling (RTM) is a critical tool for understanding and assessing the long-term behavior of this compound in geological disposal systems geoscienceworld.orgmdpi.comresearchgate.net. These models are capable of high generality and flexibility, applicable to a wide range of natural processes and engineering issues, including this compound alteration geoscienceworld.org. RTM helps constrain future repository behavior through sensitivity analyses and scenario modeling of various disposal subsystems geoscienceworld.org.

Coupled process modeling, which considers the interplay of thermal (T), hydraulic (H), mechanical (M), and chemical (C) processes, is essential for predicting the complex evolution of this compound barriers onepetro.orgresearchgate.netmdpi.comascelibrary.orgquintessa.orgcomsol.comescholarship.orgcomsol.it. The disposal of heat-generating radioactive waste in deep repositories induces these strongly coupled THMC processes onepetro.orgresearchgate.netescholarship.org.

Thermal-Hydraulic-Mechanical-Chemical (THMC) Couplings in Geologic Systems

THMC models are indispensable for the safety assessment of nuclear waste repositories, particularly for analyzing this compound-based engineered barrier systems (EBS) onepetro.orgcomsol.comescholarship.orgcomsol.it. These models simulate the simultaneous computation of T, H, M, and C processes within the this compound barrier onepetro.org. Key coupled processes include vapor diffusion, porosity and permeability changes due to swelling, thermal osmosis, and stress reduction by illitization onepetro.org.

This compound buffer materials, when emplaced adjacent to heat-generating waste, experience simultaneous heating from the waste package and hydration from the host rock onepetro.orgcopernicus.orgresearchgate.netmdpi.com. This triggers a series of THMC changes that can affect the long-term performance of the this compound buffer mdpi.com. Understanding the THMC behavior of this compound-based EBS is crucial for evaluating and predicting its long-term performance researchgate.net.

Studies have shown that geochemical profiles in this compound are strongly affected by THM processes such as evaporation/condensation, porosity changes due to swelling, and permeability changes mdpi.comscilit.com. The concentration profiles for major cations are largely controlled by transport processes, while their concentration levels are regulated by chemical reactions mdpi.com.

Table 2: Key Coupled Processes in this compound THMC Modeling

| Process Category | Specific Coupled Phenomena | Impact on this compound Behavior | Reference |

| Thermal (T) | Heat transfer in gas, liquid, and solid phases; temperature gradients | Influences chemical phenomena, diffusion, advection, convection; can trigger dehydration and other THMC processes. | comsol.itmdpi.comdigitellinc.com |

| Hydraulic (H) | Groundwater flow into barrier; vapor generation and transport (advection, diffusion); advective and diffusive gas flow; water infiltration | Affects saturation, porewater evolution, solute transport rates, and swelling. | researchgate.netmdpi.commdpi.com |

| Mechanical (M) | Swelling, stress evolution, porosity and permeability changes due to swelling, damage, stress reduction by illitization | Influences fluid flow, solute transport, and overall barrier integrity. | onepetro.orgcopernicus.orgquintessa.orgescholarship.orgdigitellinc.com |

| Chemical (C) | Reactive advective-dispersive transport of solutes; chemical interactions between porewater and material; mineral dissolution/precipitation; ion exchange; surface complexation; radionuclide migration | Controls porewater chemistry, mineralogical changes, radionuclide retardation, and long-term stability. | mdpi.comgeoscienceworld.orgcomsol.itmdpi.com |

Geochemical Reaction Pathways and Porewater Evolution Simulations

Reactive transport simulations are used to predict the interaction between groundwater and this compound, which can lead to an evolving distribution of aqueous species in the this compound porewater and the redistribution of accessory minerals and cation exchanger composition in the montmorillonite interlayer nih.govskb.se. Porewater chemistry in this compound is often controlled by the equilibrium with accessory minerals, particularly carbonates nih.govresearchgate.net. pH is buffered by the precipitation/dissolution of minerals like calcite and dolomite (B100054) nih.gov.

The equilibrium of these minerals is significantly influenced by gypsum dissolution and cation exchange reactions in the smectite interlayer nih.gov. If carbonate minerals are initially absent, pH is then controlled by surface acidity reactions at the hydroxyl groups on the clay edge sites, although this buffering capacity is weaker than that provided by carbonate equilibrium nih.gov.

Models for this compound porewater composition consider mineral/solution equilibria, ion exchange, and surface complexation reactions tandfonline.com. These simulations can be performed using geochemical computer programs like PHREEQC diva-portal.orgtandfonline.com. The calculated distribution coefficients (K_d values) and surface speciation are consistent across different bentonites, with surface complexation reactions at edge sites largely controlling K_d values, and ion exchange contributing a smaller percentage tandfonline.com.

Radionuclide Migration and Retardation Modeling

This compound's high retardation capability for radionuclides is a key reason for its selection as a buffer material in nuclear waste repositories onepetro.orgcopernicus.orgresearchgate.netdiva-portal.org. Radionuclide migration in buffer materials is commonly described by convection-dispersion migration models researchgate.net. The retardation factor is a quantitative parameter used to characterize the ability of buffer materials to retard radionuclide movement mdpi.com.

Reactive transport modeling is crucial for assessing the fate of radionuclides in the near-field of repositories geochemical-journal.jpmdpi.comigdtp.eu. These models account for diffusion, aqueous complexation reactions, mineral dissolution/precipitation, and cation exchange mdpi.com. Experimental results indicate that there is a distribution of cations sorbed by electrostatic interaction in the pore space of this compound, with immobile but exchangeable ions assigned to the Stern layer, and mobile ions located in the diffuse layer diva-portal.org.

The effective diffusion coefficient of an ion in this compound depends on the ion's polarity and valence, the ionic strength of the solution, and the bulk dry density of the this compound diva-portal.orgresearchgate.net. While this compound exhibits excellent sorption capacity for cationic radionuclides, it is generally ineffective in adsorbing anionic contaminants diva-portal.org. This is a concern for long-lived anionic radionuclides like ¹²⁹I and ⁹⁹Tc diva-portal.org.

Another important retardation mechanism is the incorporation of radionuclides into sulfate (B86663) or carbonate solid solutions, which can compete with cation exchange reactions geochemical-journal.jp. Numerical simulations have shown that the migration distance of aqueous radium can be similar at different montmorillonite/water ratios, as a decrease in fixation capacity due to low montmorillonite content can be compensated by the formation of solid solutions geochemical-journal.jp.

Table 3: Radionuclide Retardation Mechanisms in this compound

| Mechanism | Description | Key Factors/Influences | Reference |

| Ion Exchange | Cations bound to negatively charged smectite sheets are exchanged with radionuclides. | Groundwater composition, this compound composition, ion exchange capacity, transport rates, hydration state of exchanging cation. | skb.sediva-portal.orggeochemical-journal.jppnas.orggeoscienceworld.org |

| Sorption (General) | Adsorption of radionuclides onto this compound surfaces. | Ion polarity and valence, ionic strength, bulk dry density, surface complexation, presence of accessory minerals. | diva-portal.orgtandfonline.com |

| Solid Solution Formation | Incorporation of radionuclides into sulfate or carbonate solid solutions. | Presence of precursor ions (e.g., Ba, Sr for Ra sulfate), montmorillonite content. | geochemical-journal.jp |

| Diffusion | Slow transport of ions through the porous this compound matrix. | Geometrical microstructure of pore network (porosity, tortuosity, constrictivity), interaction between water, clay, and solute. | diva-portal.orgresearchgate.net |

Multi-scale Modeling Approaches (Nano- to Macro-scale)

Multi-scale modeling approaches are critical for capturing the hierarchical structure and complex behavior of this compound, which exhibits distinct properties at different length scales. This compound is recognized as a microinhomogeneous material, and its properties are influenced by phenomena occurring from the nanoscale to the macroscale researchgate.net.

At the microscale level , molecular dynamics (MD) simulations are employed to investigate the hydration expansion of montmorillonite interlayers, which are the primary mineral components of this compound cgejournal.com. These simulations help elucidate the fundamental micro-mechanisms driving the development of swelling pressure in montmorillonite cgejournal.com. For instance, MD studies have shown that changes in water structuring within the clay layers result in a reduced pore diffusivity, which can be incorporated into upscaling strategies researchgate.net.

At the mesoscale level , particle coarsening techniques are utilized to calculate the elastic modulus of montmorillonite aggregates cgejournal.com. Structural models for these aggregates can be established at varying dry densities, bridging the gap between microscopic interactions and macroscopic material behavior cgejournal.com.

Finally, at the macroscale level , constant volume swelling pressure tests are conducted to observe the development of swelling pressure in highly compacted this compound under confined conditions, particularly in near-field environments cgejournal.com. Multi-scale homogenization analysis is a key methodology that allows for the incorporation of significant microscale effects into macroscale models, without incurring the high computational costs associated with a full microscale description of a large domain researchgate.net. This approach is vital for deriving effective macroscale descriptions from underlying microscale details researchgate.net.

Phenomenological and Constitutive Modeling of Macroscopic Behavior

Phenomenological and constitutive models describe the macroscopic behavior of this compound, providing mathematical frameworks to predict its response under various physical and chemical conditions.

This compound suspensions exhibit complex rheological properties, characterized by non-Newtonian, time-dependent, and viscoelastic behavior researchgate.netrsc.orgaip.orgresearchgate.netaip.org. Understanding and predicting these behaviors are crucial for applications such as drilling fluids in the oil exploration industry rsc.org.

Several models are employed to describe the rheological behavior of this compound:

Herschel-Bulkley Model : This model has been found to correlate well with the behavior of this compound suspensions, particularly in describing their yield stress and shear-thinning characteristics researchgate.netaip.org.

Generalized Kelvin-Voigt Mechanical Model : This model effectively represents the viscoelastic behavior of this compound-water suspensions, especially in creep and oscillatory shear experiments within the linear viscoelastic domain researchgate.net.